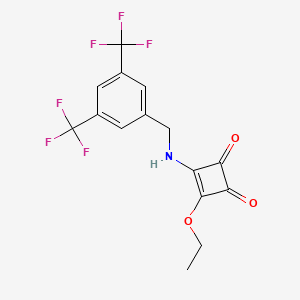
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzylamine moiety, and a cyclobutene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with an appropriate cyclobutene-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of catalysts or reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and benzylamine moiety can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and benzylamine moiety play crucial roles in its activity, influencing its binding affinity and specificity. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, depending on its application .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl azide
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its combination of trifluoromethyl groups, benzylamine moiety, and cyclobutene-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H11F6NO3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C15H11F6NO3/c1-2-25-13-10(11(23)12(13)24)22-6-7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h3-5,22H,2,6H2,1H3 |
InChI Key |
ATYYVPJMXJYBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















